molecular formula C11H10O2 B12448273 3-benzylideneoxolan-2-one

3-benzylideneoxolan-2-one

Cat. No.: B12448273
M. Wt: 174.20 g/mol
InChI Key: TWDMVZSYTMJVEK-UHFFFAOYSA-N
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Description

3-benzylideneoxolan-2-one is an organic compound with the molecular formula C11H10O2 It is a member of the oxolanone family, characterized by a five-membered lactone ring with a benzylidene substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzylideneoxolan-2-one typically involves the condensation of benzaldehyde with dihydrofuran-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene moiety. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-benzylideneoxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group, resulting in the formation of 3-benzyl-oxolan-2-one.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce 3-benzyl-oxolan-2-one.

Scientific Research Applications

3-benzylideneoxolan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-benzylideneoxolan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    3-benzylidene-2-oxo-indoline: This compound shares a similar benzylidene moiety but has an indoline ring instead of an oxolanone ring.

    3-benzylidene-1,3-oxazolidin-2-one: This compound has an oxazolidinone ring with a benzylidene substituent.

Uniqueness

3-benzylideneoxolan-2-one is unique due to its specific ring structure and substituent pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-benzylideneoxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDMVZSYTMJVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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